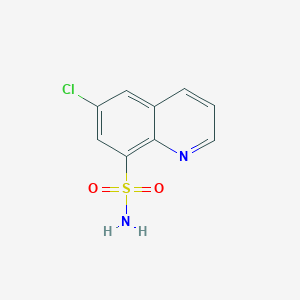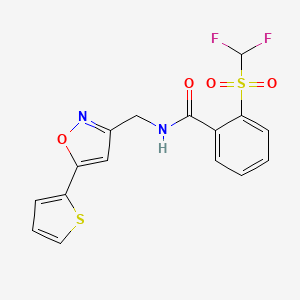
2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F2N2O4S2 and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory and Analgesic Activity
A series of compounds related to the structure of interest has been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant potential in the rat adjuvant-induced arthritis assay and the mouse phenyl-p-benzoquinone writhing assay, indicating their relevance in developing new therapeutic agents for treating arthritis and pain management. The structure-activity relationships of these compounds suggest that specific substitutions on the core chemical structure can enhance their biological activities, making them more potent than traditional treatments like phenylbutazone and indomethacin. One compound, identified as tiflamizole, showed exceptional potency, being eight times as potent as indomethacin in reducing arthritis symptoms, which has led to its clinical trials as an antiarthritic drug (Sharpe et al., 1985).
Anticancer Potential
Research into the anticancer properties of related sulfonamide compounds has led to the identification of derivatives that show pro-apoptotic activity against cancer cell lines, such as melanoma. These compounds have been synthesized from the parent compound indapamide and have shown to inhibit the growth of melanoma cancer cell lines with minimal concentrations required to inhibit 50% of cell growth (IC50 values) ranging between 85-95 µM. Additionally, these compounds have been found to inhibit several human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer treatment by targeting both cancer cell proliferation and enzymes involved in tumor growth and metastasis (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action
Compounds derived from similar structures have been synthesized and found to possess significant antimicrobial and antifungal activities. These activities have been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as against the fungal pathogen Candida albicans. This suggests the potential of these compounds in developing new antimicrobial agents, especially in the face of rising antibiotic resistance. One compound, in particular, showed high antimicrobial activity, indicating its promise for further studies and potential development into a new class of antimicrobials (Sych et al., 2019).
Enzyme Inhibition for Disease Management
The enzyme inhibitory activity of sulfonamide compounds, related to the core structure of interest, has been explored with promising results. These compounds have been tested against various human carbonic anhydrase isoenzymes and found to inhibit their activity. This enzyme inhibition is significant for managing conditions like glaucoma, edema, and certain neurological disorders. The specificity and potency of these inhibitors toward different isoenzymes highlight their potential in developing targeted therapies for diseases where aberrant enzyme activity is a contributing factor (Mishra et al., 2016).
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S2/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-12(24-20-10)13-5-3-7-25-13/h1-8,16H,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABLSSDYNAOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362335.png)
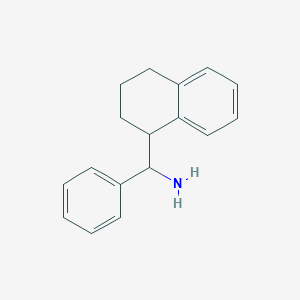
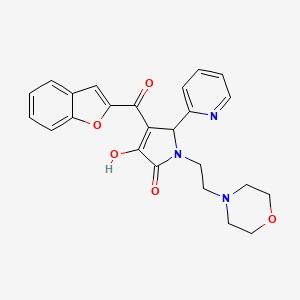
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2362340.png)
![7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2362341.png)
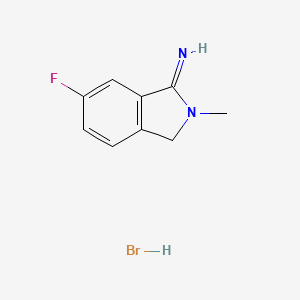
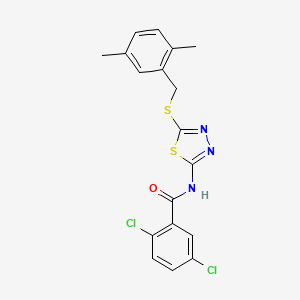

![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)
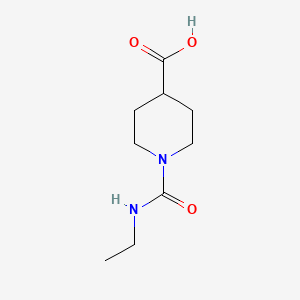
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)
![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)
